Regioisomeric Procurement Advantage: 3,4-Dihydroxy Isomer Is Commercially Accessible While the 2,4-Dihydroxy Isomer Is Not
Ethyl 3,4-dihydroxybenzimidate (CAS 147510-61-0, MW 181.19, purity ≥95%) is listed by multiple chemical suppliers as a stocked or sourceable research compound, enabling direct procurement without in-house synthesis . In direct contrast, the 2,4-dihydroxy regioisomer (ethyl 2,4-dihydroxybenzimidate) is explicitly characterized in US Patent 7,294,718 as 'a synthetic challenge' that is 'not commercially available,' necessitating a multi-step protecting-group strategy for its preparation [1]. This regioisomeric availability differential means that researchers requiring a dihydroxybenzimidate building block can obtain the 3,4-isomer through standard procurement channels, whereas the 2,4-isomer requires custom synthesis with associated time and cost penalties.
| Evidence Dimension | Commercial availability as a research chemical |
|---|---|
| Target Compound Data | Commercially listed by multiple vendors (CymitQuimica, ChemSrc, ChemicalBook); purity ≥95% |
| Comparator Or Baseline | Ethyl 2,4-dihydroxybenzimidate: explicitly stated as 'not commercially available' in US 7,294,718 B2; synthesis described as 'a synthetic challenge' requiring protecting-group strategy |
| Quantified Difference | Qualitative binary: Available (3,4-isomer) vs. Not commercially available (2,4-isomer). The 2,4-isomer synthesis requires 5+ steps with protecting-group manipulation. |
| Conditions | Procurement landscape assessment based on vendor catalogs and patent literature (2007) |
Why This Matters
This directly impacts procurement lead time and total project cost, as the 3,4-isomer can be purchased off-the-shelf while the 2,4-isomer requires weeks of custom synthesis.
- [1] Bergeron RJ Jr, et al. US Patent 7,294,718 B2. Synthesis of a 4-methylthiazole-4(S)-carboxylic acid compound. 2007. https://patents.justia.com/patent/7294718 View Source
